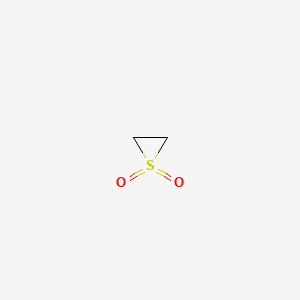
ethylene sulfone
Overview
Description
It is a three-membered ring structure consisting of two carbon atoms and one sulfur atom, with two oxygen atoms bonded to the sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Thiiranes: Thiirane, 1,1-dioxide can be synthesized by oxidizing thiiranes using oxidizing agents such as Oxone in 1,1,1-trifluoroacetone at 0°C. This method involves the complete oxidation of thiiranes to form the corresponding thiirane dioxides.
Reaction of Diazomethane with Sulfur Dioxide: Another method involves the reaction of diazomethane with sulfur dioxide in diethyl ether at -15°C, yielding thiirane, 1,1-dioxide in 70% yield.
Industrial Production Methods
Industrial production methods for thiirane, 1,1-dioxide are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Oxone, periodate.
Solvents: 1,1,1-trifluoroacetone, diethyl ether.
Temperature: Reactions are typically carried out at low temperatures (e.g., 0°C to -15°C).
Major Products
Ethylene Episulfoxide: Formed through oxidation reactions.
2-Mercaptoethylamines: Formed through substitution reactions with amines.
Scientific Research Applications
Thiirane, 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of thiirane, 1,1-dioxide involves its reactivity due to the ring strain in its three-membered structure. The sulfur atom in the ring has a higher “s” character, making it more reactive than typical sulfur compounds . This reactivity allows it to participate in various chemical reactions, such as oxidation and substitution, leading to the formation of different products.
Comparison with Similar Compounds
Thiirane, 1,1-dioxide can be compared with other similar sulfur-containing heterocycles:
Thiirane (Ethylene Sulfide): Thiirane itself is a three-membered ring with sulfur but without the oxygen atoms.
Thiirane, 1,1-dioxide is unique due to its high reactivity, which is attributed to the ring strain and the presence of oxygen atoms bonded to the sulfur. This makes it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
thiirane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S/c3-5(4)1-2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBPGACXRPVDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
862377-86-4 | |
| Record name | Thiirane, 1,1-dioxide, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862377-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00170439 | |
| Record name | Thiirane, 1,1-dioxide- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-89-4 | |
| Record name | Thiirane, 1,1-dioxide- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiirane, 1,1-dioxide- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


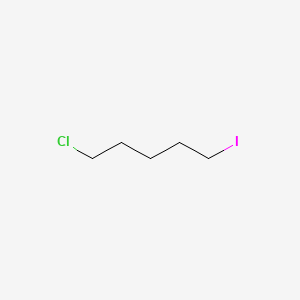



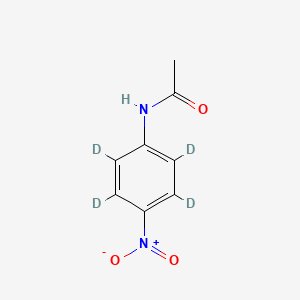
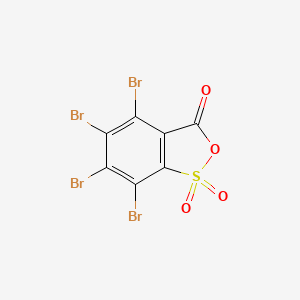

![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)



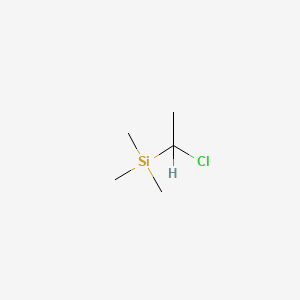
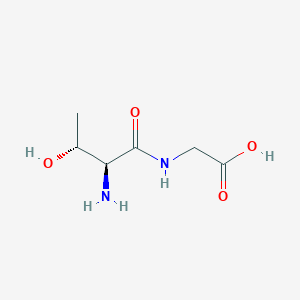
![pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene](/img/structure/B1345583.png)
